Chloromethylmethyldiethoxysilane

描述

Systematic Nomenclature and Structural Identification

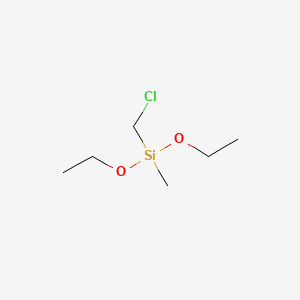

This compound possesses the systematic chemical name (chloromethyl)methyldiethoxysilane according to International Union of Pure and Applied Chemistry nomenclature conventions. The compound is registered under Chemical Abstracts Service number 2212-10-4, establishing its unique identity within chemical databases. The molecular formula C6H15ClO2Si accurately describes the atomic composition, indicating the presence of six carbon atoms, fifteen hydrogen atoms, one chlorine atom, two oxygen atoms, and one silicon atom.

The structural architecture of this compound features a central silicon atom bonded to four distinct substituents: a methyl group, a chloromethyl group, and two ethoxy groups. This tetrahedral arrangement around the silicon center creates a molecule with both hydrolyzable and non-hydrolyzable functionalities. The chloromethyl group (-CH2Cl) provides reactive electrophilic character, while the ethoxy groups (-OCH2CH3) serve as hydrolyzable moieties that can participate in condensation reactions. The presence of the methyl group contributes to the overall organic compatibility of the molecule while maintaining the essential silicon-carbon bonds characteristic of organosilicon compounds.

Table 1: Fundamental Chemical Properties of this compound

属性

IUPAC Name |

chloromethyl-diethoxy-methylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15ClO2Si/c1-4-8-10(3,6-7)9-5-2/h4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGLLBUISUZEUMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCO[Si](C)(CCl)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15ClO2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50944763 | |

| Record name | (Chloromethyl)(diethoxy)methylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50944763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2212-10-4 | |

| Record name | (Chloromethyl)diethoxymethylsilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2212-10-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Silane, (chloromethyl)diethoxymethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002212104 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silane, (chloromethyl)diethoxymethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (Chloromethyl)(diethoxy)methylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50944763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (chloromethyl)diethoxymethylsilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.962 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Reaction Scheme

The general synthetic route involves the alcoholysis of chloromethylmethyldichlorosilane with ethanol or ethoxy-containing reagents, often in the presence of catalysts or additives to improve reaction efficiency and selectivity.

$$

\text{ClCH}2\text{Si(CH}3)\text{Cl}2 + 2 \text{C}2\text{H}5\text{OH} \rightarrow \text{ClCH}2\text{Si(CH}3)(\text{OC}2\text{H}5)2 + 2 \text{HCl}

$$

Industrially Relevant Process (Based on Patent CN101456878B)

A patented method describes the preparation of chloromethyl-methyl-dimethoxysilane, which is closely related to chloromethylmethyldiethoxysilane, and the principles can be adapted for the diethoxy derivative. The process involves:

- Reactants : Chloromethylmethyldichlorosilane, methyl orthoformate (or ethyl orthoformate for diethoxy), and methanol (or ethanol).

- Conditions : Temperature range of 40–90 °C.

- Procedure :

- Chloromethylmethyldichlorosilane is stored in a tank.

- Methyl orthoformate and methyl alcohol are mixed in a reactor.

- The chloromethylmethyldichlorosilane is added slowly over 0.5 to 4 hours at controlled temperature.

- The reaction mixture is subjected to atmospheric distillation to isolate the this compound.

- Byproducts such as methyl chloride and methyl formate are collected via cryotrap for environmental and economic benefits.

This method offers several advantages:

- Mild reaction conditions.

- High yield (up to 99% reported).

- Short reaction time.

- Simplified post-reaction treatment.

- Potential for industrial scale-up.

Detailed Reaction Parameters and Yields

| Parameter | Range / Value | Notes |

|---|---|---|

| Reaction temperature | 40–90 °C | Optimal range for reactivity and selectivity |

| Addition time of dichlorosilane | 0.5–4 hours | Controlled addition to avoid side reactions |

| Molar ratio (dichlorosilane:orthoformate) | 1 : 2–3 | Ensures complete substitution of chlorides |

| Molar ratio (dichlorosilane:alcohol) | 1 : 0.05–0.8 | Catalytic amount to facilitate reaction |

| Yield | 96–99% | High yield with purity up to 100% (GC) |

| Purity (Gas Chromatography) | ~100% | Indicates efficient reaction and purification |

Comparative Analysis of Preparation Methods

| Aspect | Traditional Methods | Patented Method (CN101456878B) |

|---|---|---|

| Reaction conditions | Often low temperature, long reaction times | Mild temperature (40–90 °C), short reaction time |

| Catalyst/Absorption agent | Trimethyl phosphite or none | Use of methyl orthoformate and alcohol |

| Byproduct management | Difficult due to similar boiling points | Efficient collection of methyl chloride and methyl formate gases |

| Yield | Up to 84% | Up to 99% |

| Industrial scalability | Limited due to harsh conditions and complex purification | Designed for easy scale-up with simple post-treatment |

Research Findings and Notes

- The use of orthoformates (e.g., trimethyl or triethyl orthoformate) acts as both reactant and scavenger for HCl, improving yield and reducing side products.

- Controlled addition of chloromethylmethyldichlorosilane prevents excessive local concentration and side reactions such as dimerization.

- The reaction produces methyl chloride and methyl formate gases, which can be trapped and potentially recycled, improving environmental and economic aspects.

- The mild temperature range avoids decomposition or unwanted side reactions, preserving the chloromethyl functionality.

- The method is adaptable to produce various alkoxysilanes by changing the alcohol or orthoformate used.

Summary Table of Key Preparation Data

| Entry | Chloromethylmethyldichlorosilane (L) | Orthoformate (L) | Alcohol (L) | Temp (°C) | Addition Time (h) | Yield (%) | Purity (GC %) | Notes |

|---|---|---|---|---|---|---|---|---|

| 1 | 51 | 91.5 | 3.2 | 90 | 0.5 | 96 | 100 | Fast addition, high temp |

| 2 | 51 | 95.7 | 8 | 60 | 2 | 99 | 100 | Slower addition, lower temp |

化学反应分析

Chloromethylmethyldiethoxysilane undergoes various chemical reactions, including:

Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or alcohols, to form new compounds.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, although these are less common.

Common reagents used in these reactions include bases, acids, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .

科学研究应用

Chloromethylmethyldiethoxysilane has a wide range of applications in scientific research:

作用机制

The mechanism of action of Chloromethylmethyldiethoxysilane involves its ability to form strong bonds with various substrates. The chloromethyl group can react with nucleophiles, while the ethoxy groups can undergo hydrolysis to form silanols, which can further condense to form siloxane bonds . These reactions enable the compound to modify surfaces and enhance the properties of materials .

相似化合物的比较

Reactivity and Hydrolysis Behavior

- Ethoxy vs. Methoxy Groups : this compound’s ethoxy groups hydrolyze slower than methoxy-substituted analogs (e.g., 3-Chloropropylmethyldimethoxysilane), enabling better control in surface modification processes .

- Chlorine Content : Compounds with higher chlorine substituents (e.g., Trichloro(chloromethyl)silane, Methyltrichlorosilane) exhibit faster hydrolysis and higher corrosivity, limiting their use in mild conditions .

生物活性

Chloromethylmethyldiethoxysilane (CMMDES) is an organosilicon compound with significant potential in various fields, particularly in biological applications. Its unique chemical structure, featuring both chloromethyl and diethoxysilane functionalities, allows it to interact with biological systems in diverse ways. This article explores the biological activity of CMMDES, including its antimicrobial properties, cytotoxicity, and potential applications in drug delivery and tissue engineering.

- Chemical Formula : C₆H₁₅ClO₂Si

- Molecular Weight : 182.73 g/mol

- CAS Number : 2212-10-4

CMMDES is characterized by its chloromethyl group, which can participate in nucleophilic substitution reactions, making it a versatile building block in organic synthesis. The presence of ethoxy groups enhances its solubility and reactivity.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of CMMDES. It has been shown to exhibit activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes, leading to cell lysis.

Table 1: Antimicrobial Activity of CMMDES

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Data sourced from laboratory studies on CMMDES efficacy against common pathogens.

Cytotoxicity Studies

Cytotoxicity assessments have indicated that CMMDES exhibits dose-dependent effects on various cell lines. While low concentrations are relatively safe for normal cells, higher concentrations can induce apoptosis in cancer cells.

Case Study: Cytotoxic Effects on Cancer Cell Lines

A study conducted on HeLa (cervical cancer) and MCF-7 (breast cancer) cell lines demonstrated significant cytotoxic effects:

- HeLa Cells : IC50 = 25 µg/mL

- MCF-7 Cells : IC50 = 30 µg/mL

These findings suggest that CMMDES may be a candidate for further development as an anticancer agent.

Applications in Drug Delivery

The ability of CMMDES to form stable siloxane networks makes it an attractive candidate for drug delivery systems. Its functional groups can be modified to enhance drug loading capacity and release profiles.

Table 2: Potential Applications of CMMDES

| Application Area | Description |

|---|---|

| Drug Delivery Systems | Enhances solubility and bioavailability of drugs |

| Tissue Engineering | Provides scaffolding for cell growth |

| Antimicrobial Coatings | Protects surfaces from microbial colonization |

The biological activity of CMMDES is attributed to several mechanisms:

- Membrane Disruption : The chloromethyl group interacts with lipid bilayers, causing structural changes that lead to cell death.

- Reactive Oxygen Species (ROS) Generation : CMMDES can induce oxidative stress in cells, contributing to its cytotoxic effects.

- Enzyme Inhibition : It may inhibit specific enzymes involved in cellular metabolism, further impacting cell viability.

常见问题

Q. What are the standard methods for synthesizing chloromethylmethyldiethoxysilane, and how can reaction conditions be optimized for reproducibility?

CMMS is typically synthesized via hydrolysis of chloromethylmethyldichlorosilane with ethanol under controlled conditions. Key parameters include temperature (maintained at 0–5°C to minimize side reactions), stoichiometric ratios (excess ethanol to ensure complete substitution), and inert atmospheres (argon/nitrogen) to prevent moisture interference . Post-synthesis, purification via fractional distillation (boiling point ~180–185°C) is critical. For reproducibility, use factorial design to test variables like catalyst type (e.g., triethylamine) and reaction time, followed by GC-MS analysis to verify purity (>98%) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data be interpreted?

- NMR : ¹H NMR (δ 0.2–0.5 ppm for Si-CH₃; δ 1.2–1.4 ppm for ethoxy groups) and ²⁹Si NMR (δ 10–15 ppm for Si-O bonds) confirm structural integrity .

- FTIR : Peaks at ~1080 cm⁻¹ (Si-O-C) and ~1250 cm⁻¹ (Si-CH₂Cl) validate functional groups .

- Mass Spectrometry : Molecular ion [M+H]⁺ at m/z ~212.7 confirms molecular weight. Calibrate instruments using silane standards to avoid misassignment .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Personal Protective Equipment (PPE) : Chemical-resistant gloves (nitrile), lab coats, and safety goggles .

- Ventilation : Use fume hoods to prevent inhalation of volatile vapors (TLV: 1 ppm) .

- Waste Disposal : Neutralize residues with sodium bicarbonate before transferring to halogenated waste containers. Partner with certified disposal agencies to comply with EPA/OSHA regulations .

Q. How does this compound interact with common solvents, and what solvent systems are optimal for its stabilization?

CMMS is hydrolytically unstable in polar protic solvents (e.g., water, methanol). Stabilize in anhydrous aprotic solvents like toluene or hexane under inert gas. For kinetic studies, monitor degradation via UV-Vis (λ = 260 nm) and correlate with solvent dielectric constants .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity of this compound with nucleophiles?

Discrepancies in nucleophilic substitution rates (e.g., with amines vs. thiols) arise from solvent polarity and steric effects. Use Hammett plots to quantify electronic effects and Eyring analysis to differentiate activation parameters. For example, in THF, tertiary amines exhibit lower activation energy (ΔG‡ ~45 kJ/mol) compared to primary amines (ΔG‡ ~55 kJ/mol) due to reduced steric hindrance .

Q. What advanced strategies mitigate byproduct formation during silane-functionalized polymer synthesis using CMMS?

Byproducts like cyclic siloxanes form via backbiting during condensation. Mitigation approaches:

- Catalyst Screening : Use tin-free catalysts (e.g., DBU) to suppress cyclization .

- Stepwise Polymerization : Control monomer addition rates (e.g., syringe pumps) to favor linear growth .

- In-situ FTIR Monitoring : Track Si-OH intermediates (broad peak ~3200 cm⁻¹) to optimize curing times .

Q. How should researchers design experiments to study the environmental persistence of this compound degradation products?

- Hydrolysis Studies : Simulate natural conditions (pH 5–9, 25°C) and quantify chloromethanol byproducts via LC-MS/MS .

- Ecotoxicity Assays : Use Daphnia magna or algae models to assess LC₅₀ values. Correlate with QSAR predictions for chlorinated silanes .

Q. What statistical methods are recommended for analyzing variability in silane grafting efficiency on oxide surfaces?

- ANOVA : Compare grafting density (molecules/nm²) across substrates (SiO₂, Al₂O₃) under identical conditions .

- Multivariate Regression : Model effects of surface roughness (AFM data) and pretreatment (plasma vs. acid etching) .

- Error Propagation Analysis : Quantify uncertainty in XPS-derived elemental ratios (e.g., Si/O) .

Q. How can computational chemistry enhance the understanding of this compound’s electronic structure?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。